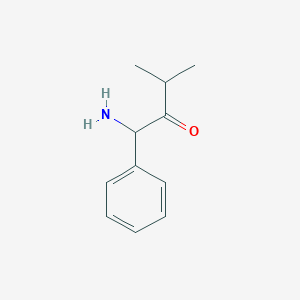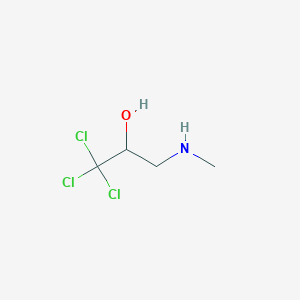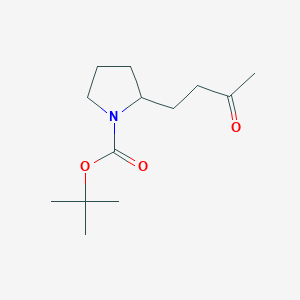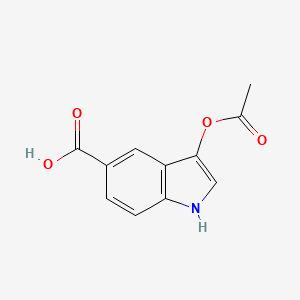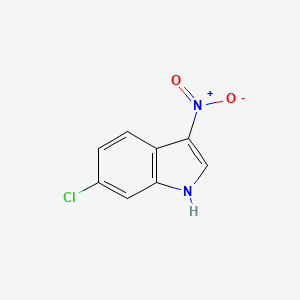![molecular formula C9H9BrO2 B13167894 5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)
5-[(E)-2-Bromoethenyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenol, characterized by the presence of a bromoethenyl group and a methoxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under the catalysis of sulfuric acid. The next step involves bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed using sodium hydrogen carbonate solution to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-Bromoethenyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The bromoethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include ethyl derivatives of the original compound.
Scientific Research Applications
5-[(E)-2-Bromoethenyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(E)-2-Bromoethenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(2-Bromophenylimino)methyl]-5-methoxyphenol: Similar in structure but with an imino group instead of a hydroxyl group.
5-Bromo-2-methoxyphenol: Lacks the bromoethenyl group, making it less reactive in certain types of reactions.
Uniqueness
5-[(E)-2-Bromoethenyl]-2-methoxyphenol is unique due to the presence of both the bromoethenyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-[(E)-2-bromoethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H9BrO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-6,11H,1H3/b5-4+ |
InChI Key |
INVFXCLNDAHVLR-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/Br)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)

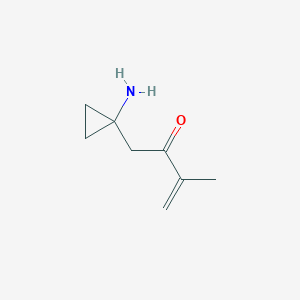



![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)
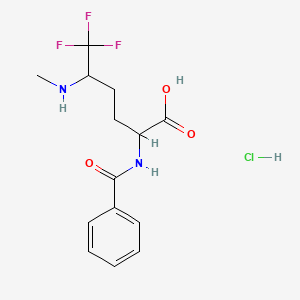
![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)
